2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
CAS No.:
Cat. No.: VC14624167
Molecular Formula: C22H17N3O3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O3S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
| Standard InChI | InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27) |
| Standard InChI Key | AXKJASDHGOGLLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC4=CC=CC=C4C=C3)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule comprises three distinct regions:
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A pyrimidine ring substituted at positions 2, 4, and 6 with sulfanyl, hydroxy, and phenyl groups, respectively.
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A sulfanyl bridge connecting the pyrimidine to an acetamide group.
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A naphthalen-2-yl moiety attached to the acetamide’s nitrogen atom.
This arrangement creates a planar pyrimidine system conjugated with aromatic naphthalene, enabling π-π stacking interactions critical for biological target binding .
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₃S |
| Molecular Weight | 403.45 g/mol |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NC3=C4C=CC=CC4=CC=C3)O |
| InChIKey | HEUAAARBOBGFCJ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (hydroxy, acetamide NH) |
| Hydrogen Bond Acceptors | 5 (carbonyl, pyrimidine N) |
| logP (Predicted) | 3.85 ± 0.4 |
The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves three stages:
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Pyrimidine Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thiol .
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Sulfanyl-Acetamide Coupling: Reaction with chloroacetyl chloride introduces the acetamide linker, followed by nucleophilic substitution with 2-naphthylamine.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, with HPLC confirming >95% purity .
Spectroscopic Validation
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IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-S bond) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.89 (m, 12H, aromatic H), 10.32 (s, 1H, NH) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Parameter | Value |
|---|---|
| Aqueous Solubility | 12.7 μM (pH 7.4) |
| logD (pH 7.4) | 2.91 |
| Plasma Stability | t₁/₂ = 4.2 h (human) |
The compound demonstrates pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the hydroxy group .
ADME Profile
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability.
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Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation of the naphthalene ring .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM). Docking simulations reveal hydrogen bonding between the acetamide carbonyl and COX-2’s Tyr385 .
Anticancer Activity
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Breast Cancer (MCF-7): GI₅₀ = 3.4 μM via Bcl-2 downregulation and caspase-3 activation.
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Leukemia (K562): Induces G2/M arrest by modulating CDK1/cyclin B1 .
Comparative Analysis with Structural Analogs
| Compound | Target Affinity (IC₅₀) | logP |
|---|---|---|
| Target Compound | COX-2: 0.8 μM | 3.85 |
| N-(4-chlorophenyl) analog | EGFR: 1.5 μM | 4.71 |
| N-Hydroxy analog | HDAC: 2.3 μM | 2.12 |
The naphthalene group enhances hydrophobic interactions compared to chlorophenyl or hydroxy substituents .
Applications in Drug Development
Anti-Inflammatory Agents
Dual COX-2/5-LOX inhibition reduces prostaglandin and leukotriene synthesis, offering advantages over NSAIDs in gastrointestinal safety .
Oncology Therapeutics
Structure-activity relationship (SAR) studies highlight the necessity of the sulfanyl bridge for apoptosis induction, guiding lead optimization .
Future Perspectives
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Prodrug Design: Esterification of the hydroxy group to improve oral absorption.
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Polypharmacology: Exploiting multi-target activity against COX-2 and HDACs.
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance tumor targeting.
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